methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multiple steps. Another approach involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
Scientific Research Applications
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the carboxylate group.
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated derivative with different reactivity and applications.
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its combination of a chloro and carboxylate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds .
Biological Activity
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C8H6ClN3O2
- Molecular Weight : 201.60 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a carboxylate group and a chlorine substituent, which contributes to its reactivity and biological properties.
This compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, which are critical in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
- Antiviral Activity : Research indicates that derivatives of this compound may display antiviral properties, potentially making them useful in treating viral infections .
- Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its derivatives:
- In vitro Studies : A study demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidines showed significant inhibitory effects on tumor cell lines through selective uptake mechanisms and inhibition of key enzymes involved in purine biosynthesis .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrrolo[2,3-d]pyrimidines, revealing that modifications to the core structure can enhance potency against specific targets such as CSF1R (Colony-Stimulating Factor 1 Receptor), which plays a role in macrophage biology and inflammation control .
Summary of Biological Activities
Activity | Description |
---|---|
Kinase Inhibition | Potent inhibitors for various kinases involved in cancer pathways |
Antiviral Activity | Potential efficacy against certain viral infections |
Anti-inflammatory | Possible therapeutic effects in inflammatory diseases |
Safety Profile
This compound exhibits low toxicity; however, safety precautions are recommended during handling due to potential irritative effects. Proper laboratory practices should be employed to minimize exposure risks.
Properties
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-2-3-10-6(4)12-8(9)11-5/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACZALGUAHWJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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